Solubility data of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in organic solvents
Solubility data of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical physicochemical property that governs process design, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the principles and methodologies related to the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its determination and analysis by leveraging data from structurally analogous compounds. We delve into the theoretical underpinnings of solubility, detail rigorous experimental protocols for its measurement, and explore various thermodynamic models for data correlation and prediction. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply solubility principles in a laboratory and industrial context.
Introduction: The Critical Role of Solubility
In the realm of chemical and pharmaceutical sciences, solubility is a cornerstone parameter. It is defined as the maximum amount of a substance (solute) that can be dissolved in a specified amount of a dissolving medium (solvent) at thermodynamic equilibrium.[1] Understanding the solubility of a compound like 4-Methoxy-3-(methylsulfanyl)benzaldehyde, a potential intermediate in organic synthesis, is paramount for several key operations:
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Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility characteristics is crucial for achieving high purity and yield during crystallization.
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Reaction Kinetics: Many chemical reactions are carried out in solution, and the solubility of reactants directly influences reaction rates and efficiency.
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Process Design and Scale-up: Accurate solubility data is essential for designing and scaling up manufacturing processes, including equipment sizing and solvent selection.
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Formulation Development: For active pharmaceutical ingredients, solubility in various solvents, including biorelevant media, dictates bioavailability and dosage form design.
This guide provides the theoretical and practical foundation for approaching the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde, from experimental determination to predictive modeling.
Physicochemical Profile of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility behavior. The fundamental principle of "like dissolves like" suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] The key physicochemical properties of 4-Methoxy-3-(methylsulfanyl)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [3] |
| Molecular Weight | 182.24 g/mol | [3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)SC | [3] |
| InChIKey | JGKMHMMBGAAACW-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.8 | [3] |
The presence of an aldehyde, a methoxy group, and a methylsulfanyl group imparts a degree of polarity to the molecule, suggesting it will exhibit solubility in a range of organic solvents. The predicted XlogP value of 1.8 indicates a moderate level of lipophilicity.
Experimental Determination of Solubility
The most reliable solubility data comes from direct experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[4]
Protocol: Isothermal Saturation Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 4-Methoxy-3-(methylsulfanyl)benzaldehyde to a series of sealed flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Equilibration: Place the flasks in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K). Agitate the flasks for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[4]
-
Phase Separation: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solid to settle.
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Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid particles.
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Quantification: Accurately dilute the collected sample with a suitable solvent and analyze its concentration using a validated analytical method. Common techniques include:
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High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.
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UV-Vis Spectrophotometry: Suitable for compounds with a chromophore, after establishing a calibration curve.
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Gravimetric Method: Involves evaporating the solvent from a known mass of the saturated solution and weighing the residual solute.
-
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Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask method.
Thermodynamic Modeling of Solubility Data
While experimental data is essential, its utility is greatly enhanced by thermodynamic models. These mathematical equations correlate the experimental data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[5][6]
The van't Hoff Equation
The van't Hoff equation is a fundamental model that describes the temperature dependence of solubility.[7] The linear form is widely used:
ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
x is the mole fraction solubility
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
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R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
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T is the absolute temperature in Kelvin
A plot of ln x versus 1/T yields a straight line, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively.[7][8] This model assumes that enthalpy and entropy are constant over the temperature range studied.[1]
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility with temperature by incorporating a logarithmic temperature term.[9][10]
ln x = A + (B / T) + C ln(T)
Where A, B, and C are empirical parameters determined by fitting the model to experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[11] The modified Apelblat equation is widely recognized for its accuracy and good fit with experimental data.[5][6]
The Buchowski-Ksiazczak (λh) Model
The λh model is another semi-empirical equation particularly useful for describing the dissolution behavior in systems where solute-solute and solute-solvent interactions are significant.[11]
ln [1 + (λ/(x - 1))] = λh [(1/T) - (1/Tm)]
Where:
-
λ and h are model parameters. λ represents the non-ideality of the solution, and h is related to the enthalpy of mixing.[11][12]
-
Tm is the melting point of the solute.
Illustrative Solubility Data and Modeling
Table 1: Mole Fraction Solubility (x) of 4-(methylsulfonyl)benzaldehyde in Acetonitrile + Methanol Mixtures at Various Temperatures. (Data adapted for illustrative purposes from Li et al., 2017[13])
| Temperature (K) | Acetonitrile (w=0.9) | Acetonitrile (w=0.7) | Acetonitrile (w=0.5) |
| 283.15 | 0.0251 | 0.0215 | 0.0182 |
| 288.15 | 0.0298 | 0.0256 | 0.0217 |
| 293.15 | 0.0354 | 0.0304 | 0.0258 |
| 298.15 | 0.0420 | 0.0361 | 0.0306 |
| 303.15 | 0.0498 | 0.0428 | 0.0363 |
| 308.15 | 0.0591 | 0.0508 | 0.0431 |
| 313.15 | 0.0701 | 0.0603 | 0.0512 |
| 318.15 | 0.0832 | 0.0716 | 0.0608 |
This data demonstrates a common trend: solubility increases with increasing temperature, indicating that the dissolution process is endothermic.[13]
Diagram: Data Analysis and Modeling Workflow
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- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
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